5-(4-Carboxymethylphenyl)dipyrromethane
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Overview
Description
5-(4-Carboxymethylphenyl)dipyrromethane is a pyrrole building block primarily used in the synthesis of porphyrins. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. This compound is significant in research due to its role in creating complex macrocycles that are essential in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrroles and aldehydes. One common method includes the condensation of 4-methylbenzylaldehyde with an excess of pyrrole, catalyzed by trifluoroacetic acid at room temperature. This reaction yields meso-(4-methylphenyl)dipyrromethane, which can then be further modified to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxymethylphenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-(4-Carboxymethylphenyl)dipyrromethane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing porphyrins, which are crucial in studying various chemical processes.
Biology: Porphyrins synthesized from this compound are used in biological research to understand cellular processes and enzyme functions.
Medicine: Porphyrins have applications in photodynamic therapy for cancer treatment, where they act as photosensitizers that help destroy cancer cells when exposed to light.
Industry: This compound is used in the development of dyes, pigments, and catalysts
Mechanism of Action
The mechanism of action of 5-(4-Carboxymethylphenyl)dipyrromethane is primarily related to its role in porphyrin synthesis. Porphyrins can interact with various molecular targets, including enzymes and cellular structures. In photodynamic therapy, porphyrins generate reactive oxygen species upon light activation, leading to the destruction of targeted cells .
Comparison with Similar Compounds
Similar Compounds
- meso-(4-Methylphenyl)dipyrromethane
- 5-(4-Carboxyphenyl)dipyrromethane
- 10,15,20-Tris(4-methylphenyl)porphyrin
Uniqueness
5-(4-Carboxymethylphenyl)dipyrromethane is unique due to its specific functional groups that allow for versatile modifications and applications in various fields. Its carboxymethyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C17H16N2O2/c20-16(21)11-12-5-7-13(8-6-12)17(14-3-1-9-18-14)15-4-2-10-19-15/h1-10,14,17,19H,11H2,(H,20,21) |
InChI Key |
IZOSIJHUAIOFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(N=C1)C(C2=CC=C(C=C2)CC(=O)O)C3=CC=CN3 |
Origin of Product |
United States |
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